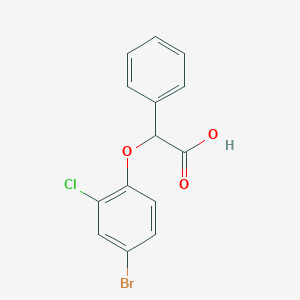

2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid

Description

General Context of Substituted Phenylacetic Acid Derivatives

Substituted phenylacetic acid derivatives are a broad class of compounds that have proven to be of considerable value in various scientific domains. Phenylacetic acid itself is a naturally occurring auxin in plants and is used in the production of perfumes and pharmaceuticals like penicillin G and diclofenac. wikipedia.org The core structure of phenylacetic acid can be modified by introducing various substituents onto the phenyl ring, which can significantly alter its chemical and biological properties. google.com

These derivatives are crucial intermediates and starting materials in the synthesis of a wide range of organic molecules. google.cominnopeptichem.com For instance, they are instrumental in creating agrochemicals, including herbicides and pesticides. chemimpex.comchemimpex.com In the pharmaceutical industry, these compounds are foundational for developing drugs with anti-inflammatory, analgesic, and antipyretic activities. google.comchemimpex.cominventivapharma.com The incorporation of a phenylacetic acid moiety into therapeutic agents can confer new biological properties and offer pathways to novel, patentable molecules. inventivapharma.com Research has also explored their potential as agonists for receptors like hPPAR, leading to the development of agents that can lower glucose and triglyceride levels. nih.gov The synthesis of these derivatives can be achieved through various methods, including the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org

Significance of Halogenation Patterns in Organic Synthesis and Molecular Design

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic synthesis and molecular design. mt.com Halogenated compounds are prevalent in pharmaceuticals, agrochemicals, polymers, and other functional materials. mt.comnih.gov The introduction of halogens can profoundly influence a molecule's physicochemical properties, such as its reactivity, lipophilicity, and metabolic stability. researchgate.net

In drug discovery, halogen atoms are incorporated into lead compounds to enhance their biological activity and pharmacokinetic profiles. researchgate.net This is because halogens can occupy binding sites on target proteins and enzymes, and their bulky nature can be exploited to improve the fit within these active sites. researchgate.net Furthermore, halogens can form halogen bonds, a type of noncovalent interaction that contributes to the stability of ligand-target complexes. researchgate.netnamiki-s.co.jp A significant number of drugs currently in clinical development are halogenated structures. nih.govresearchgate.net

The specific halogen and its position on the aromatic ring are critical. For example, the presence of both bromo and chloro substituents can enhance a compound's reactivity and biological profile. Aryl halides are highly versatile building blocks in organic synthesis, readily participating in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This reactivity makes them invaluable intermediates for constructing complex molecules. chemimpex.com

Research Landscape Surrounding 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid and Related Analogues

The research landscape for this compound and its analogues is primarily situated within the context of synthetic intermediates for more complex molecules, particularly in the pharmaceutical and agrochemical sectors. While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the study of its structural components and related analogues provides significant insight into its potential applications and areas of investigation.

Analogues of this compound, which feature different halogenation patterns on the phenylacetic acid or phenoxy rings, are widely utilized as building blocks in organic synthesis. chemimpex.comchemimpex.com For example, compounds like α-bromo-2-chlorophenylacetic acid and 2-bromo-4-chlorophenylacetic acid serve as key intermediates in the development of anti-inflammatory drugs and herbicides. chemimpex.comchemimpex.com The reactivity of the α-bromo group makes these compounds particularly useful for nucleophilic substitution reactions.

The phenoxyacetic acid scaffold itself is a well-established pharmacophore. researchgate.net The synthesis of related phenoxy-phenylacetic acid derivatives, such as 2-(4-chlorophenoxy)phenylacetic acid, has been described, highlighting the synthetic routes available for this class of compounds. chemicalbook.com The combination of the phenylacetic acid core, the phenoxy linker, and the specific bromo- and chloro-substituents in this compound suggests its utility as a precursor for creating novel bioactive molecules. Research in this area likely focuses on its role in combinatorial chemistry and the synthesis of libraries of compounds for screening in drug discovery and agrochemical development programs.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSUJJXYKYGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 4 Bromo 2 Chlorophenoxy 2 Phenylacetic Acid

Retrosynthetic Strategies and Precursor Synthesis Considerations

Retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting convergent synthetic pathways. The first key disconnection is at the ether C-O bond, separating the molecule into a phenolic precursor, 4-bromo-2-chlorophenol (B165030) , and a phenylacetic acid precursor, such as 2-bromo-2-phenylacetic acid . A second strategic disconnection can be made at the α-carbon-bromine bond, which suggests the formation of the ether linkage first, followed by a late-stage bromination of a 2-(4-bromo-2-chlorophenoxy)phenylacetic acid intermediate.

The synthesis of the precursors is a critical consideration. 4-Bromo-2-chlorophenol can be prepared from o-chlorophenol via electrophilic bromination. guidechem.comgoogle.com Reaction conditions often involve treating o-chlorophenol with bromine in the presence of a catalyst or in a suitable solvent like chlorobenzene (B131634) to favor the formation of the desired para-bromo isomer. guidechem.comgoogle.com Another route utilizes N-bromosuccinimide (NBS) in acetonitrile. chemicalbook.com

The second key precursor, 2-bromo-2-phenylacetic acid , can be synthesized through the α-bromination of phenylacetic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, which involves treating phenylacetic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). ucla.edumasterorganicchemistry.combyjus.com This reaction proceeds via an acid bromide intermediate, which readily enolizes and undergoes bromination at the alpha position. libretexts.orgpressbooks.pub Alternatively, radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) provides a high-yielding pathway to the α-bromo acid. chemicalbook.commdpi.com Another innovative approach involves the reaction of a substituted benzaldehyde (B42025) with tribromomethane (CHBr₃) and potassium hydroxide (B78521). google.com

Classical and Modern Synthetic Approaches to the Ether Linkage

The formation of the diaryl ether bond is a pivotal step in the synthesis of 2-(4-bromo-2-chlorophenoxy)-2-phenylacetic acid. Various methods, from classical high-temperature reactions to modern catalyzed processes, can be employed.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a potential pathway for forming the ether linkage. This reaction typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group. masterorganicchemistry.com In the context of synthesizing the target molecule, reacting the phenoxide of 4-bromo-2-chlorophenol with an aryl halide like methyl 2-bromo-phenylacetate would be challenging. The phenyl ring of the phenylacetate (B1230308) is not sufficiently electron-deficient to facilitate the addition-elimination mechanism of SNAr under standard conditions. juniperpublishers.com While modern methods using transition-metal π-acid catalysis can enable SNAr on electron-neutral or even electron-rich arenes, the classical, uncatalyzed SNAr pathway is generally inefficient for this particular substrate combination due to the lack of strong activation on the phenylacetic acid ring. nih.govnih.gov

Ullmann-Type Coupling Reactions: Catalytic Systems and Ligand Effects

The Ullmann condensation is a more robust and widely used method for the synthesis of diaryl ethers. organic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). nih.govwikipedia.org The classical Ullmann reaction often required harsh conditions, such as high temperatures (often around 200 °C) and stoichiometric amounts of copper. nih.govbeilstein-journals.org

Modern advancements have led to milder, more efficient catalytic systems. These improved methods typically use a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand and a base. The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been shown to be effective, including N,N- and N,O-chelating ligands. beilstein-journals.org For instance, amino acids like N,N-dimethylglycine have proven to be effective in promoting the coupling of electron-rich aryl bromides. beilstein-journals.org The choice of base, such as potassium phosphate (B84403) or cesium carbonate, is also critical for the reaction's success. These modern protocols allow the reaction to proceed at significantly lower temperatures (e.g., 90-110 °C), making the Ullmann-type coupling a highly versatile and preferred method for constructing the diaryl ether core of the target molecule. beilstein-journals.orgacs.org

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | N,N-Dimethylglycine | K₃PO₄ | Acetonitrile | ~90-110 | beilstein-journals.org |

| CuI | 8-Hydroxyquinoline | K₃PO₄ | Acetonitrile | ~90-110 | beilstein-journals.org |

| CuI | N,N′-bis(2-phenylphenyl) oxalamide | Cs₂CO₃ | DMF | 90 | acs.org |

Mitsunobu Reaction and Variants for Phenoxy Ether Formation

The Mitsunobu reaction offers a mild alternative for forming C-O bonds, including phenoxy ethers, under neutral conditions. wikipedia.orgorganic-chemistry.org This reaction converts a primary or secondary alcohol into various functional groups, including esters and ethers, upon treatment with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this synthetic context, the reaction would involve coupling 4-bromo-2-chlorophenol (acting as the nucleophile, given its acidity) with a suitable alcohol precursor like methyl 2-hydroxy-2-phenylacetate. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide in an Sₙ2 reaction. organic-chemistry.org A key advantage is the characteristic inversion of stereochemistry at the alcohol's chiral center, which can be a powerful tool in stereocontrolled synthesis. organic-chemistry.org However, the reaction's effectiveness can be limited by the acidity of the phenolic nucleophile (pKa should ideally be below 13) and potential steric hindrance. wikipedia.orgorgsyn.org The removal of byproducts, triphenylphosphine oxide and the reduced hydrazinedicarboxylate, can also complicate purification. tcichemicals.com

Formation of the Alpha-Substituted Phenylacetic Acid Moiety

The introduction of the bromine atom at the alpha-position of the phenylacetic acid is a key transformation, either performed on a precursor or on the fully assembled phenoxy-phenylacetic acid molecule.

Bromination Reactions at the Alpha-Carbon

The α-bromination of carboxylic acids is classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction . byjus.com This method involves treating the carboxylic acid with Br₂ and a catalytic amount of PBr₃. The reaction first converts the carboxylic acid into an acyl bromide. masterorganicchemistry.compressbooks.pub This intermediate readily forms an enol, which is the nucleophilic species that reacts with Br₂ to install the bromine at the α-position. libretexts.org A final hydrolysis step during aqueous work-up converts the α-bromo acyl bromide into the desired α-bromo carboxylic acid. masterorganicchemistry.com The conditions for the HVZ reaction can be harsh, often requiring high temperatures. byjus.comalfa-chemistry.com

| Method | Reagents | Key Intermediate | Typical Conditions | Reference |

|---|---|---|---|---|

| Hell-Volhard-Zelinsky | Br₂, PBr₃ (cat.) | Acyl bromide enol | High Temperature | ucla.edubyjus.com |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | Benzylic radical | Reflux in CCl₄ | chemicalbook.comchemicalbook.com |

| From Benzaldehyde | CHBr₃, KOH | Dibromocarbanion | Low Temperature (-5 to 10 °C) | google.com |

A milder and often higher-yielding alternative is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.comchemicalbook.com This reaction is typically performed in a non-polar solvent like carbon tetrachloride under reflux. The reaction proceeds via a benzylic radical at the alpha-carbon, which is stabilized by the adjacent phenyl ring, making this position highly susceptible to halogenation. mdpi.com

A distinct synthetic route forms the α-bromo acid moiety directly from an aldehyde. This involves reacting the corresponding benzaldehyde with tribromomethane (bromoform, CHBr₃) and a strong base like potassium hydroxide (KOH) at low temperatures. google.com This process yields the α-bromo carboxylic acid in a single step with good yields, particularly for aromatic aldehydes bearing halogen substituents. google.com

Carboxylic Acid Functionalization and Esterification/Hydrolysis

The carboxylic acid moiety is a versatile functional group that can be temporarily modified, often through esterification, to facilitate purification or prevent unwanted side reactions during other synthetic steps. The ester can then be readily converted back to the carboxylic acid via hydrolysis.

Esterification: A common method for converting the carboxylic acid to its corresponding ester is the Fischer esterification. This process typically involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid, and heating the mixture to reflux. wikipedia.orggoogleapis.com For instance, α-bromo(2-chloro)phenyl acetic acid can be dissolved in methanol with concentrated sulfuric acid and refluxed for several hours to yield the methyl ester. googleapis.com

Hydrolysis (Saponification): The reverse reaction, hydrolysis of the ester to regenerate the carboxylic acid, is frequently carried out under basic conditions, a process known as saponification. libretexts.org The ester is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a solvent mixture, often containing water and an alcohol like methanol. libretexts.orgchemicalbook.com Heating the solution accelerates the cleavage of the ester bond, yielding an alcohol and a carboxylate salt. libretexts.org Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to furnish the final carboxylic acid product. chemicalbook.com This two-step sequence of esterification and hydrolysis is a robust strategy for the protection and deprotection of the carboxylic acid group. libretexts.org

| Transformation | Typical Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) catalyst | Methanol | Reflux | Methyl 2-(4-bromo-2-chlorophenoxy)-2-phenylacetate |

| Hydrolysis | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Methanol/Water | Heating (e.g., 60°C) | Potassium or Sodium 2-(4-bromo-2-chlorophenoxy)-2-phenylacetate |

| Acidification | Hydrochloric Acid (HCl) | Water | Adjust pH to ~1 | This compound |

Stereoselective Synthesis: Control of Chirality at the Alpha-Carbon

The alpha-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, often only one enantiomer exhibits the desired biological activity. wikipedia.org Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Chiral Auxiliaries: One established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily attaching a chiral molecule, derived from an inexpensive natural source like an amino acid or terpene, to the substrate. nih.govresearchgate.net This auxiliary directs subsequent chemical transformations to occur from a specific direction, leading to the preferential formation of one stereoisomer. wikipedia.org Widely used auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov After the desired stereocenter has been set, the auxiliary is cleaved from the molecule and can often be recovered for reuse. sigmaaldrich.com

Asymmetric Catalysis: An alternative and highly efficient approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. umontreal.ca This field includes chiral Brønsted acids, chiral Lewis acids, and chiral transition metal complexes. frontiersin.orgnih.govrsc.org These catalysts create a chiral environment around the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other. epfl.ch This method avoids the need to attach and remove an auxiliary, making the synthetic route more atom-economical. nih.gov

| Method | Key Component | Principle of Operation | Common Examples |

|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral molecule | Temporarily attaches to the substrate, sterically directing a reaction to create one desired stereoisomer. wikipedia.org | Evans' Oxazolidinones, Pseudoephedrine, Camphorsultam wikipedia.orgnih.govresearchgate.net |

| Asymmetric Catalysis | Substoichiometric chiral catalyst | Creates a chiral pocket that preferentially binds reactants in an orientation leading to the desired enantiomer. umontreal.ca | Chiral Phosphoric Acids, BINOL-derived catalysts, Chiral N-heterocyclic carbenes (NHCs) frontiersin.org |

Diastereoselective methods are fundamental to syntheses employing chiral auxiliaries. When a chiral auxiliary is attached to the achiral precursor of this compound, it creates a diastereomeric intermediate. Subsequent reactions, such as alkylation at the alpha-carbon, will then produce one of two possible diastereomers. Because these diastereomers have different physical properties, they can often be separated by standard laboratory techniques like chromatography or crystallization. The steric bulk of the chiral auxiliary typically blocks one face of the molecule, forcing an incoming reagent to approach from the less hindered face, resulting in the formation of one diastereomer in high excess. researchgate.net After the diastereoselective reaction, removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of the final product requires careful optimization of various reaction parameters. The selection of solvents, temperature, and the precise amounts of catalysts and reagents can have a profound impact on the outcome of the synthesis.

Solvent Selection: The choice of solvent is critical as it can influence reaction rates and selectivity. For reactions involving ionic intermediates, polar aprotic solvents like dioxane or dimethylformamide might be employed. chemicalbook.comgoogle.com For other transformations, non-polar solvents such as toluene (B28343) could be optimal. google.com In some cases, the solvent choice can even reverse the stereochemical outcome of a reaction. researchgate.net For instance, in a potential Williamson ether synthesis to form the ether linkage in the target molecule, the solvent can affect the solubility of the reactants and the rate of reaction.

Temperature Control: Reaction temperature is another crucial variable. Many reactions require heating to proceed at a reasonable rate. However, higher temperatures can also lead to the formation of unwanted byproducts through decomposition or side reactions. Conversely, some reactions must be carried out at very low temperatures (e.g., -5°C to 10°C) to maintain selectivity and prevent the formation of impurities. google.com Precise temperature control is essential for maximizing yield and minimizing the need for extensive purification.

The stoichiometry, or the relative molar amounts, of the reactants and catalysts must be precisely controlled. In catalytic reactions, only a small fraction of a catalyst is typically needed. However, the ratio of a chiral ligand to a metal in an asymmetric catalyst can be critical for achieving high enantioselectivity. nih.gov For non-catalytic reactions, using a slight excess of one reagent can help drive the reaction to completion. For example, in the synthesis of α-bromo-phenylacetic acids, using 3 to 4 equivalents of potassium hydroxide relative to the aldehyde starting material is preferable. google.com However, a large excess can lead to waste and complicate the purification process. Careful optimization of the stoichiometry of each component is a key step in developing an efficient and cost-effective synthesis. nih.gov

| Parameter | Factor to Consider | Potential Impact on Synthesis |

|---|---|---|

| Solvent | Polarity, aprotic/protic nature, boiling point | Affects reaction rate, reactant solubility, and sometimes stereoselectivity. researchgate.netgoogle.com |

| Temperature | Activation energy of desired vs. side reactions | Controls reaction rate; low temperatures can increase selectivity while high temperatures can lead to byproducts. google.com |

| Stoichiometry | Molar ratios of reactants, catalysts, and reagents | Impacts reaction completion, yield, and enantiomeric excess in asymmetric catalysis. nih.govgoogle.com |

Scalable Synthesis Considerations for Research Quantities

The synthesis of this compound for research applications necessitates a strategic approach that is both reproducible and scalable. A logical and efficient synthetic pathway involves a multi-step process, commencing with the preparation of key intermediates, followed by their strategic coupling and final modification to yield the target molecule. A highly plausible route for obtaining research-scale quantities of this compound is centered around the Williamson ether synthesis, a robust and well-established method for forming the ether linkage.

This synthetic strategy can be dissected into three principal stages:

Synthesis of the Key Phenolic Intermediate: Preparation of 4-bromo-2-chlorophenol.

Synthesis of the Key Phenylacetic Acid Intermediate: Preparation of a suitable derivative of 2-phenylacetic acid, such as methyl 2-bromo-2-phenylacetate.

Coupling and Hydrolysis: The Williamson ether synthesis reaction between the phenoxide of 4-bromo-2-chlorophenol and the phenylacetic acid derivative, followed by hydrolysis to yield the final carboxylic acid.

Stage 1: Scalable Synthesis of 4-Bromo-2-chlorophenol

A critical starting material for this synthesis is 4-bromo-2-chlorophenol. For research quantities that may need to be scaled up, a high-yield and high-purity synthesis of this intermediate is paramount. A patented method details the bromination of 2-chlorophenol, which provides excellent regioselectivity and yield. google.com This process is advantageous as it minimizes the formation of undesired isomers, simplifying purification. google.com

The reaction involves the direct bromination of 2-chlorophenol in the presence of a catalyst, such as triethylamine hydrochloride, in a suitable solvent like chlorobenzene. This catalytic approach enhances the electrophilic aromatic substitution at the para position to the hydroxyl group, which is vacant in the 2-chlorophenol starting material.

Table 1: Optimized Conditions for the Synthesis of 4-Bromo-2-chlorophenol

| Parameter | Condition | Reported Yield | Purity | Reference |

| Starting Material | 2-chlorophenol | 99.1% | >99% (with minimal 6-bromo isomer) | google.com |

| Brominating Agent | Bromine | google.com | ||

| Catalyst | Triethylamine hydrochloride | |||

| Solvent | Chlorobenzene | |||

| Temperature | 5–15 °C |

Stage 2: Preparation of Methyl 2-Bromo-2-phenylacetate

The second key intermediate is an ester of 2-bromo-2-phenylacetic acid. The methyl ester is a suitable choice for the subsequent etherification step. The synthesis of this intermediate can be approached in a two-step sequence starting from the readily available 2-phenylacetic acid.

First, 2-phenylacetic acid is subjected to alpha-bromination. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent such as carbon tetrachloride. chemicalbook.com This reaction typically proceeds with high efficiency to yield 2-bromo-2-phenylacetic acid. chemicalbook.com

Following the bromination, the resulting carboxylic acid is esterified to produce methyl 2-bromo-2-phenylacetate. This can be achieved through Fischer esterification, where the acid is refluxed with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Table 2: Two-Step Synthesis of Methyl 2-Bromo-2-phenylacetate

| Step | Reaction | Reagents and Conditions | Reported Yield | Reference |

| 1 | α-Bromination | 2-phenylacetic acid, N-bromosuccinimide, AIBN, CCl₄, reflux | ~95% | chemicalbook.com |

| 2 | Esterification | 2-bromo-2-phenylacetic acid, Methanol, H₂SO₄ (catalytic), reflux | High |

Stage 3: Williamson Ether Synthesis and Hydrolysis

With both key intermediates in hand, the core ether linkage can be formed via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the bromide from methyl 2-bromo-2-phenylacetate by the phenoxide of 4-bromo-2-chlorophenol.

The 4-bromo-2-chlorophenol is first deprotonated with a suitable base, such as potassium carbonate or cesium carbonate, to form the more nucleophilic phenoxide. This is then reacted with methyl 2-bromo-2-phenylacetate. To facilitate this reaction, especially with potentially hindered substrates, a copper(I) catalyst, such as copper(I) chloride, can be employed. chemicalbook.comnih.gov The reaction is typically carried out in a polar aprotic solvent like dioxane at an elevated temperature. chemicalbook.com

The final step is the hydrolysis of the resulting methyl ester to the desired carboxylic acid. This is readily accomplished by saponification using a base like potassium hydroxide in a solvent mixture such as methanol and water, followed by acidification to precipitate the final product, this compound. chemicalbook.com

Table 3: Final Steps - Ether Synthesis and Hydrolysis

| Step | Reaction | Reagents and Conditions | Reported Yield | Reference |

| 1 | Ether Synthesis | 4-bromo-2-chlorophenol, Methyl 2-bromo-2-phenylacetate, Cs₂CO₃, CuCl, Dioxane, 110 °C | High (analogous reaction reports 95%) | chemicalbook.com |

| 2 | Hydrolysis | Methyl 2-(4-bromo-2-chlorophenoxy)-2-phenylacetate, KOH, Methanol/Water, 60 °C; then HCl | High (analogous reaction reports 87%) | chemicalbook.com |

By following this well-defined, three-stage synthetic route, researchers can reliably produce scalable quantities of this compound for their studies. The use of high-yielding and selective reactions for the preparation of the intermediates, coupled with a robust etherification and hydrolysis protocol, ensures an efficient and practical synthesis.

Mechanistic Investigations of Chemical Transformations Involving 2 4 Bromo 2 Chlorophenoxy 2 Phenylacetic Acid

Elucidation of Reaction Pathways for Halogen Exchange and Substitutions

The presence of two distinct halogen atoms, bromine and chlorine, on the phenoxy ring of 2-(4-bromo-2-chlorophenoxy)-2-phenylacetic acid, as well as the potential for reactions at the alpha-carbon of the phenylacetic acid moiety, opens up a variety of possible reaction pathways for halogen exchange and substitution. The regioselectivity of these reactions is a key area of investigation, often dictated by the reaction conditions and the nature of the nucleophile or electrophile.

Research into halogen exchange reactions, particularly those involving organometallic reagents, has shed light on the relative reactivity of the C-Br and C-Cl bonds. Halogen-metal exchange typically occurs more readily with bromine than with chlorine, a principle that can be applied to predict the initial site of reaction on the phenoxy ring. For instance, treatment with an organolithium or Grignard reagent would be expected to preferentially lead to the formation of an arylmagnesium or aryllithium species at the 4-position.

Nucleophilic aromatic substitution (SNA) reactions on the electron-deficient phenoxy ring are also significant. The rate and regioselectivity of these substitutions are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the carboxylic acid group and the other halogen can activate the ring towards nucleophilic attack. The precise pathway, whether it proceeds via an addition-elimination mechanism (Meisenheimer complex) or other routes, is a subject of detailed mechanistic studies.

Below is a table summarizing hypothetical reaction pathways and the major influencing factors for halogen exchange and substitution in this compound.

| Reaction Type | Reagents | Probable Site of Reaction | Key Influencing Factors | Plausible Intermediate |

| Halogen-Metal Exchange | n-BuLi, Mg | 4-position (C-Br) | Greater lability of the C-Br bond compared to C-Cl. | 4-Lithio or 4-magnesio-2-chlorophenoxy intermediate. |

| Nucleophilic Aromatic Substitution | NaOMe, heat | 2-position (C-Cl) or 4-position (C-Br) | Nature of the nucleophile, solvent, and temperature. | Meisenheimer complex |

| Palladium-catalyzed Cross-Coupling | Pd(PPh₃)₄, boronic acid | 4-position (C-Br) | Higher oxidative addition rate for C-Br bonds in typical catalytic cycles. | Arylpalladium(II) intermediate |

Stereochemical Mechanism of Chiral Induction

The stereogenic center at the alpha-carbon of the 2-phenylacetic acid moiety introduces the element of chirality into the reactions of this compound. Understanding the stereochemical mechanism of reactions at this center is paramount, especially in the context of asymmetric synthesis. Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other, a process governed by the three-dimensional arrangement of atoms in the transition state.

In reactions involving the alpha-carbon, such as enolate formation followed by alkylation, the existing stereocenter can direct the approach of the incoming electrophile. This is known as substrate-controlled diastereoselection. The bulky 4-bromo-2-chlorophenoxy group can exert significant steric influence, blocking one face of the enolate and thereby favoring the formation of a specific diastereomer. The geometry of the enolate (E or Z) also plays a crucial role in determining the stereochemical outcome.

Furthermore, the use of chiral auxiliaries or catalysts can override the influence of the substrate's stereocenter, leading to catalyst-controlled enantioselection. In such cases, the chiral catalyst forms a complex with the reactant, creating a chiral environment that dictates the stereochemical pathway of the reaction. The mechanism of chiral induction in these instances involves a detailed interplay of non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the catalyst, and the reagents in the transition state assembly.

The following table outlines hypothetical stereochemical outcomes for a reaction at the alpha-carbon, illustrating the principles of chiral induction.

| Reaction | Chiral Influence | Expected Outcome | Mechanistic Rationale |

| Deprotonation and Alkylation | Substrate Control | Diastereomeric excess | The bulky phenoxy group sterically hinders one face of the resulting enolate, directing the approach of the electrophile to the less hindered face. |

| Asymmetric Reduction of a Ketone Derivative | Chiral Catalyst (e.g., CBS reagent) | Enantiomeric excess | The chiral catalyst coordinates with the carbonyl group, creating a rigid transition state that favors hydride delivery from one specific face. |

| Kinetic Resolution | Chiral Reagent | Enantiomeric enrichment of the starting material | The chiral reagent reacts preferentially with one enantiomer of the racemic starting material, leaving the other enantiomer unreacted. |

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is a complex function of the electronic and steric properties of its constituent functional groups. francis-press.com A comprehensive understanding of these effects is essential for predicting reaction outcomes and designing synthetic strategies.

Electronic Effects:

The phenoxy ring is substituted with two electron-withdrawing halogen atoms (bromine and chlorine). francis-press.com This has several consequences:

Inductive Effect: Both halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Mesomeric Effect: The halogens also have a lone pair of electrons that can be donated to the aromatic ring via the mesomeric effect (+M). However, for halogens, the inductive effect generally outweighs the mesomeric effect.

Acidity: The electron-withdrawing nature of the substituted phenoxy group increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.

The phenyl group attached to the alpha-carbon also influences the electronic environment, primarily through its ability to stabilize adjacent charges via resonance.

Steric Effects:

Steric hindrance plays a significant role in dictating the regioselectivity and stereoselectivity of reactions. nih.gov

Bulky Substituents: The 4-bromo-2-chlorophenoxy group is sterically demanding. This bulk can hinder the approach of reagents to the alpha-carbon and to the ortho-position (position 3) of the phenoxy ring.

Conformational Rigidity: The steric interactions between the substituents can lead to a preferred conformation of the molecule, which in turn can influence its reactivity by pre-organizing the molecule for a particular reaction pathway.

The interplay between these electronic and steric effects is often subtle and can be synergistic or antagonistic. For example, in a nucleophilic aromatic substitution, the electronic activation by the halogens might be counteracted by steric hindrance at the site of attack. Quantum chemical calculations can be valuable in dissecting these combined effects. nih.gov

This table summarizes the anticipated electronic and steric influences on different types of reactions.

| Reaction Type | Dominant Electronic Effect | Dominant Steric Effect | Predicted Outcome |

| Electrophilic Aromatic Substitution on the Phenyl Ring | Activating effect of the alkyl substituent | Minimal steric hindrance from the rest of the molecule | Ortho- and para-substitution favored. |

| Nucleophilic Acyl Substitution | Electron-withdrawing effect of the alpha-substituents | Steric hindrance around the carbonyl group | Reactivity may be slightly reduced compared to unsubstituted phenylacetic acid. |

| Reactions at the Phenoxy Ring | Deactivating effect of halogens | Steric hindrance from the phenylacetic acid moiety | Nucleophilic substitution is more likely than electrophilic substitution. |

Computational and Experimental Approaches to Transition State Analysis

The transition state is a fleeting, high-energy configuration along the reaction coordinate that is not directly observable. However, its structure and energy determine the rate and mechanism of a chemical reaction. A combination of computational and experimental techniques is employed to gain insights into the nature of transition states involving this compound.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for locating transition state structures and calculating their energies. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway and characterize the geometry, vibrational frequencies, and electronic properties of the transition state.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the reacting system, including the role of the solvent and the conformational changes that occur on the way to the transition state.

Quantum Mechanics/Molecular Mechanics (QM/MM): For large systems, QM/MM methods can be used to treat the reactive core of the molecule with a high level of quantum mechanical theory, while the rest of the system is described with a more computationally efficient molecular mechanics force field.

Experimental Approaches:

Kinetic Isotope Effects (KIEs): By measuring the change in reaction rate upon isotopic substitution at a particular position, it is possible to probe the bonding environment of that atom in the transition state. A significant KIE indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

Linear Free-Energy Relationships (LFERs): By systematically varying the substituents on the aromatic rings and measuring the effect on the reaction rate (e.g., Hammett plots), one can infer the electronic demands of the transition state.

Spectroscopic Techniques: In some cases, transient species that are structurally similar to the transition state, such as reaction intermediates, can be observed using fast spectroscopic techniques like flash photolysis or stopped-flow spectroscopy. While not a direct observation of the transition state, this can provide valuable clues about its structure.

The synergy between these computational and experimental methods provides a robust framework for the detailed analysis of transition states. njtech.edu.cn For example, a computationally predicted transition state structure can be validated by its ability to reproduce experimentally measured kinetic isotope effects.

This table provides examples of how these approaches can be applied to study reactions of this compound.

| Reaction | Computational Method | Experimental Technique | Information Gained |

| S | DFT calculations | Kinetic Isotope Effect (KIE) | Geometry of the transition state, degree of bond formation/breaking. |

| Nucleophilic Aromatic Substitution | QM/MM simulations | Hammett analysis | Electronic nature of the transition state, charge distribution. |

| Enolate Formation | Molecular Dynamics | Spectroscopic analysis of enolate intermediates | Role of solvent in stabilizing the transition state. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, representing the most stable structure. For molecules like 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid, both Density Functional Theory (DFT) and ab initio methods are employed for this purpose.

Density Functional Theory (DFT): This method is widely used due to its favorable balance of accuracy and computational cost. DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize the geometry of halogenated aromatic compounds. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. orientjchem.org While computationally more demanding than DFT, they can provide a valuable benchmark for the geometric parameters. For structurally related phenoxyacetic acids, both DFT and ab initio methods have been used to predict molecular structures. orientjchem.org

The optimized geometry of this compound would reveal the spatial relationship between the phenylacetic acid core and the substituted phenoxy group, including the rotational angles around the ether linkage.

Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Once the molecular geometry is optimized, computational methods can predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). dergipark.org.tr These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of signals to specific atoms within the molecule.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using the same DFT methods employed for geometry optimization. dergipark.org.tr These computed frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectra. The calculated spectra, often scaled to correct for approximations in the computational methods, can be used to assign the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-O-C stretch of the ether, and various vibrations of the aromatic rings. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, such as the ether linkage in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. dergipark.org.tr

By systematically rotating specific dihedral angles (e.g., the C-O-C-C angle of the ether bond) and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers (local minima) and the transition states that connect them. For similar molecules, DFT methods have been successfully used to perform conformational analyses and identify the most stable structures. dergipark.org.tr This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a more realistic environment, such as in a solvent.

MD simulations model the movement of atoms over time based on classical mechanics. This approach can be used to study:

Solvent Effects: How the presence of solvent molecules (e.g., water) influences the conformation and dynamics of the solute molecule.

Flexibility: The range of motion and flexibility of different parts of the molecule.

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes.

These simulations are computationally intensive but offer a deeper understanding of the molecule's behavior in solution, which is critical for applications in areas like drug design and materials science.

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry can be used to model chemical reactions, mapping out the energetic changes that occur as reactants are converted into products. For this compound, this could involve modeling its synthesis or its potential metabolic pathways.

By identifying the structures of transition states and intermediates along a reaction coordinate, the activation energies and reaction enthalpies can be calculated. Quantum chemical calculations, particularly with DFT, can predict reaction pathways and transition states. This information helps in understanding the reaction mechanism and can be used to optimize reaction conditions for improved yields.

Quantitative Structure-Property Relationships (QSPR) for Predictable Reactivity and Synthetic Accessibility

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. In the context of this compound, QSPR models could be developed to predict properties such as:

Reactivity: Using calculated electronic descriptors (e.g., HOMO/LUMO energies, electrostatic potential) to predict how the molecule might react in different chemical environments.

Solubility: Correlating structural features with solubility in various solvents.

Synthetic Accessibility: While more complex, computational tools can assist in retrosynthetic analysis, helping to devise efficient synthetic routes.

These models rely on calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and electronics, and then using statistical methods to correlate these descriptors with experimentally observed properties.

Advanced Analytical Method Development and Validation

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analytical workflow for "2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid," enabling the separation of the target analyte from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound." The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and detector.

For the analysis of bromophenolic compounds, reversed-phase HPLC is often the method of choice. A C18 or C8 column is typically employed, offering good retention and separation of moderately polar compounds. mdpi.comresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with a pH modifier like trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is in its non-ionized form, leading to better peak shape and retention. mdpi.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl and phenoxy moieties in the molecule provide strong chromophores. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the absorbance at a specific wavelength, typically around 220-280 nm, to maximize sensitivity and selectivity.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net

Table 7.1: Representative HPLC Method Parameters and Validation Data

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery %) | 98.0 - 102.0% |

| Precision (RSD %) | < 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

This table presents hypothetical yet realistic data based on typical performance characteristics of HPLC methods for similar aromatic carboxylic acids.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a carboxylic acid with low volatility and a tendency to degrade at high temperatures. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative prior to GC analysis. researchgate.netcolostate.edu

Common derivatization techniques for carboxylic acids include esterification and silylation. colostate.eduresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a popular choice as it replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability. researchgate.netunina.it

The resulting TMS ester can be readily separated on a non-polar or medium-polarity capillary GC column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.

Table 7.2: Illustrative GC Method Parameters for the TMS Derivative

| Parameter | Value |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 60°C for 30 minutes |

| Chromatographic Conditions | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | FID |

This table provides an example of typical GC conditions for the analysis of a silylated carboxylic acid.

"this compound" possesses a chiral center at the alpha-carbon, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of significant importance. Chiral chromatography is the most effective technique for this purpose.

The separation of enantiomers can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including those with structures similar to the target analyte.

The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water or methanol/water with additives). The choice of mobile phase and the specific CSP are critical for achieving optimal enantiomeric resolution.

Table 7.3: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Performance | |

| Resolution (Rs) | > 1.5 |

This table illustrates a potential chiral HPLC method for the separation of enantiomers of a phenylacetic acid derivative.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. For the analysis of "this compound," GC-MS is typically performed on the derivatized form of the compound, as discussed in section 7.1.2. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for its unequivocal identification. The characteristic isotopic pattern of bromine and chlorine atoms in the molecule can further aid in its identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the direct analysis of "this compound" without the need for derivatization. researchgate.nettdl.org Reversed-phase LC is coupled to a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI in negative ion mode is often preferred for carboxylic acids, as it readily forms the [M-H]⁻ ion. lcms.cz

Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for quantitative analysis in complex matrices. In MS/MS, the precursor ion is selected and fragmented to produce characteristic product ions, which are then monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects. lcms.cz

Table 7.4: Representative LC-MS/MS Parameters

| Parameter | Value |

| LC Conditions | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| MS Conditions | |

| Ionization Mode | ESI Negative |

| Monitored Transition | e.g., m/z [M-H]⁻ → product ion |

| Collision Energy | Optimized for the specific transition |

This table provides an example of typical LC-MS/MS conditions for the analysis of a halogenated aromatic carboxylic acid.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the unparalleled structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. sumitomo-chem.co.jp This technique is particularly valuable for the definitive identification of unknown impurities or degradation products in a sample of "this compound." globalresearchonline.nethyphadiscovery.com

In an LC-NMR experiment, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer's magnet. sumitomo-chem.co.jp This allows for the acquisition of NMR spectra of the separated components in real-time. For compounds present at low concentrations, a "stopped-flow" approach can be used, where the chromatographic flow is paused when the peak of interest is in the flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC, HMBC) to fully elucidate the structure. globalresearchonline.net

The main challenge in LC-NMR is the relatively low sensitivity of NMR and the interference from the protonated solvents used in the mobile phase. However, advancements in high-field magnets, cryogenic probes, and solvent suppression techniques have significantly improved the feasibility and utility of LC-NMR in pharmaceutical analysis. sumitomo-chem.co.jphyphadiscovery.com

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. The validation of a method for the analysis of this compound would involve a thorough assessment of several key parameters as outlined by international guidelines.

Selectivity

Selectivity, or specificity, of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. For this compound, a selective method would be able to distinguish it from starting materials, synthetic by-products, and any potential degradants.

In chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), selectivity is typically demonstrated by the separation of the analyte peak from other components. The peak purity can be assessed using a photodiode array (PDA) detector or by mass spectrometry (MS).

Despite a comprehensive search of scientific literature, no specific experimental data on the selectivity of an analytical method for this compound was found.

Linearity

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The linearity of a method for this compound would be determined by preparing a series of standards of known concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the relationship is typically evaluated by linear regression analysis. A correlation coefficient (r²) close to 1.0 is generally considered indicative of a linear relationship.

No specific linearity data for an analytical method for this compound is available in the public domain. An example of how linearity data might be presented is shown below.

Table 1: Illustrative Linearity Data for this compound Analysis Note: The following data is hypothetical and for illustrative purposes only, as no published data was found for this specific compound.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 1 | 15,234 |

| 5 | 75,987 |

| 10 | 151,456 |

| 20 | 302,543 |

| 50 | 755,123 |

| Linear Regression | |

| Slope | 15,100 |

| Intercept | 150 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding a known quantity of the pure compound to a blank matrix and analyzing the sample. The percentage of the analyte recovered is then calculated. Accuracy studies are typically performed at multiple concentration levels.

Detailed research findings on the accuracy of a validated method for this compound are not publicly available. A representative data table for accuracy is provided below for illustrative purposes.

Table 2: Illustrative Accuracy (Recovery) Data for this compound Note: The following data is hypothetical and for illustrative purposes only, as no published data was found for this specific compound.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 5.0 | 4.95 | 99.0 |

| 20.0 | 20.20 | 101.0 |

| 40.0 | 39.60 | 99.0 |

| Average Recovery (%) | | 99.7 |

Precision

Precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

No specific precision data for an analytical method for this compound has been published. The following table illustrates how precision data would be presented.

Table 3: Illustrative Precision Data for this compound Note: The following data is hypothetical and for illustrative purposes only, as no published data was found for this specific compound.

| Precision Level | Concentration (µg/mL) | Measured Values (n=6) | Mean | RSD (%) |

|---|---|---|---|---|

| Repeatability | 20.0 | 20.1, 19.8, 20.2, 19.9, 20.0, 20.1 | 20.02 | 0.75 |

| Intermediate Precision (Day 1) | 20.0 | 20.2, 20.0, 20.3, 19.8, 20.1, 20.2 | 20.10 | 0.85 |

| Intermediate Precision (Day 2) | 20.0 | 19.9, 19.7, 20.0, 19.8, 19.9, 20.1 | 19.90 | 0.70 |

Environmental Chemical Research: Degradation and Analytical Monitoring Excluding Effects

Development of Analytical Methods for Trace Detection in Environmental Matrices

Further research would be required to determine the environmental behavior and analytical profile of 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid.

Potential Research Applications As Chemical Intermediates and Probes Non Clinical Focus

Synthetic Utility in the Production of Complex Organic Scaffolds

There is no specific information available in the scientific literature regarding the use of 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid as a synthetic intermediate for the production of complex organic scaffolds. While related phenylacetic acid derivatives are known to be versatile building blocks in organic synthesis, no published examples specifically utilize this compound.

Design and Synthesis as Chemical Probes for Receptor/Enzyme Studies (without specifying biological targets or mechanisms)

No studies have been identified that describe the design, synthesis, or application of this compound as a chemical probe for receptor or enzyme studies. The development of chemical probes is a highly specific process, and there is no indication in the available literature that this compound has been investigated for such purposes.

Applications in Materials Science Research (e.g., polymer chemistry, liquid crystals)

There is no information available to suggest that this compound has been investigated for applications in materials science, including polymer chemistry or the development of liquid crystals. Research in this area for related compounds does not provide a scientifically valid basis for discussing the potential applications of this specific molecule.

Future Research Directions and Emerging Paradigms

Green Chemistry Principles in the Synthesis and Derivatization of the Compound

The integration of green chemistry principles is a critical future direction for the synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid. researchgate.netwjpmr.com Traditional methods for creating the core ether linkage, such as the Ullmann condensation, often rely on high-boiling polar solvents like dimethylformamide (DMF), high temperatures, and stoichiometric amounts of copper, which present environmental and safety concerns. wikipedia.orgthermofisher.com

Future research will likely focus on several key areas to create a more sustainable synthetic process:

Microwave-Assisted Synthesis: The use of microwave irradiation offers a promising green alternative, providing rapid, clean, and efficient heating. rroij.com For analogous ether syntheses, microwave-assisted protocols have been shown to dramatically reduce reaction times—from hours to minutes—and can often be performed under solvent-free conditions, which significantly reduces waste. rroij.comcem.com The simultaneous application of microwave and ultrasound irradiation is another avenue that could enhance reaction efficiency without the need for phase-transfer catalysts. researchgate.net

Alternative Solvents and Catalysts: Research into replacing hazardous solvents with more benign alternatives is paramount. Furthermore, developing more efficient catalytic systems, such as copper nanoparticles or improved ligand-supported copper catalysts, could lower the required reaction temperatures and catalyst loadings, moving away from the stoichiometric copper used in classical Ullmann reactions. mdpi.com

Atom Economy: The core principles of green chemistry emphasize maximizing the incorporation of all reactant materials into the final product. acs.org Future synthetic routes will be designed to improve atom economy, for instance, by avoiding the use of protecting groups, which add steps and generate waste. acs.org

| Parameter | Traditional Ullmann Synthesis | Hypothetical Green Microwave Synthesis |

|---|---|---|

| Heating Method | Conventional reflux | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Solvent-free or green solvent (e.g., water, ethanol) |

| Catalyst | Stoichiometric copper powder | Catalytic amount of a modern copper catalyst |

| Auxiliaries | May require phase-transfer catalysts | Often requires no auxiliary substances |

Flow Chemistry and Continuous Processing for Efficient Production

The transition from batch to continuous manufacturing, or flow chemistry, represents a paradigm shift in the production of fine chemicals and pharmaceuticals. contractpharma.comeuropeanpharmaceuticalreview.com This approach offers substantial advantages in safety, efficiency, and quality control, making it a key area for future research into the production of this compound. contractpharma.compharmasalmanac.com

Continuous flow processes enable superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for potentially exothermic reactions like Ullmann-type condensations. contractpharma.com The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, preventing runaway reactions and improving product purity. contractpharma.com Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation in large-scale batch reactors. europeanpharmaceuticalreview.com

A potential continuous process for this compound could involve pumping a solution of the precursor aryl halide and phenol (B47542) through a heated tube reactor packed with a heterogeneous copper catalyst. mit.eduacs.org This setup would allow for precise temperature control and residence time, leading to optimized conversion and selectivity. acs.org The integration of multiple reaction and purification steps into a single, seamless continuous process could dramatically reduce the manufacturing footprint and cost. acs.org

| Parameter | Description | Potential Advantage |

|---|---|---|

| Reactor Type | Packed-bed or copper tube flow reactor (CTFR) | Heterogeneous catalysis, easy separation |

| Residence Time | Controlled by flow rate and reactor volume | Precise reaction control, optimization of yield |

| Temperature | Maintained precisely along the reactor | Improved selectivity, reduced byproducts |

| Mixing | Efficient due to small channel dimensions | Enhanced reaction rates |

| Safety | Small reaction volume at any given time | Minimizes risk of thermal runaway |

High-Throughput Experimentation for Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. nih.govacs.org Instead of the traditional one-factor-at-a-time approach, HTE allows for the parallel execution of hundreds or even thousands of unique experiments, enabling a much broader exploration of the reaction space. nih.govsynthace.com

For the synthesis of this compound, HTE could be employed to rapidly screen a wide array of variables to find the optimal conditions for the crucial C-O cross-coupling step. This could involve:

Catalyst and Ligand Screening: Using multi-well plates, dozens of different palladium or copper catalysts and ligands could be tested simultaneously to identify the most active and selective system. sigmaaldrich.com

Solvent and Base Screening: The effect of various solvents and bases on the reaction yield and impurity profile can be systematically evaluated.

Statistical Analysis (Design of Experiments, DoE): HTE is often coupled with Design of Experiments (DoE), a statistical tool that helps in understanding the interactions between different variables. nih.govbrjac.com.brnih.gov This allows for the construction of predictive models that can identify the true optimal conditions with a minimal number of experiments. synthace.comnih.gov

The results from HTE can generate a "heat map" of reaction conditions, quickly identifying "hotspots" of high yield and purity that can then be validated and scaled up, potentially in a continuous flow system. nih.gov

| Base 1 (e.g., K₂CO₃) | Base 2 (e.g., Cs₂CO₃) | Base 3 (e.g., t-BuOK) | |

|---|---|---|---|

| Catalyst A + Ligand X | Yield/Purity | Yield/Purity | Yield/Purity |

| Catalyst A + Ligand Y | Yield/Purity | Yield/Purity | Yield/Purity |

| Catalyst B + Ligand X | Yield/Purity | Yield/Purity | Yield/Purity |

| Catalyst B + Ligand Y | Yield/Purity | Yield/Purity | Yield/Purity |

Interdisciplinary Research at the Interface of Organic Chemistry and Analytical Science

Future advancements will also stem from the increased integration of synthetic organic chemistry with state-of-the-art analytical science. This synergy is crucial for both process understanding and quality control.

A significant area of research involves the development of novel derivatization agents to enhance the analytical detection of this compound. Carboxylic acids can be challenging to analyze with high sensitivity using techniques like liquid chromatography-mass spectrometry (LC-MS), especially in complex biological matrices. nih.govresearchgate.netnih.gov

Emerging research focuses on creating derivatization reagents that react with the carboxylic acid group to:

Improve Ionization Efficiency: Incorporating a permanently charged group or a readily ionizable moiety (like a tertiary amine) into the analyte can significantly boost its signal in mass spectrometry. nih.govresearchgate.net

Enhance Chromatographic Retention: Attaching a nonpolar group can improve retention on widely used reversed-phase HPLC columns. nih.gov

Introduce Isotopic Signatures: Including elements like bromine in the derivatization agent can impart a unique isotopic pattern, facilitating easier identification and confirmation of the analyte. nih.govsemanticscholar.org

For example, reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been developed for the derivatization of carboxylic acids, allowing for more sensitive and reliable quantification by HPLC-DAD or LC-MS/MS. nih.govnih.govgoogle.com Future work could focus on designing a bespoke derivatization agent tailored specifically for this and related halogenated compounds.

| Analytical Method | Metric | Without Derivatization | With Derivatization |

|---|---|---|---|

| LC-MS | Sensitivity (Signal Intensity) | Low | High |

| Limit of Detection (LOD) | Higher | Lower | |

| Reversed-Phase HPLC | Retention Time | Poor | Improved |

| Peak Shape | Often shows tailing | Sharper, more symmetric |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Bromo-2-chlorophenoxy)-2-phenylacetic acid, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and catalyst use (e.g., palladium for cross-coupling). To minimize by-products, employ gradient HPLC for real-time monitoring and optimize reaction time to prevent over-halogenation. Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and aromatic ring integration.

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).

- Mass spectrometry (HRMS) to verify molecular weight (e.g., m/z ~325.5 for [M+H]⁺).

- X-ray diffraction (if crystalline) for absolute configuration determination, as demonstrated in related bromophenylacetic acid derivatives .

Q. What safety protocols are critical when handling this halogenated compound?

- Methodological Answer : Follow OSHA guidelines:

- Use fume hoods for synthesis and purification.

- Monitor airborne concentrations with PID detectors.

- Employ PPE (nitrile gloves, lab coats) and ensure emergency showers/eye wash stations are accessible.

- Decontaminate spills using activated carbon and avoid aqueous discharge due to potential bioaccumulation .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl meta-directing groups reduces electron density on the phenyl ring, favoring Suzuki-Miyaura couplings at the para position. To validate, compare reaction rates using substrates with varying halogen substitutions (e.g., fluoro vs. bromo analogs) and analyze via Hammett plots. DFT calculations (B3LYP/6-31G*) can further predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Refine X-ray data using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to resolve discrepancies. For computational models, validate against experimental bond lengths/angles (e.g., C-Br ~1.89 Å, C-Cl ~1.74 Å). Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H···O hydrogen bonds) that may affect packing .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer : Synthesize analogs with modified halogen positions (e.g., 3-Bromo-2-chloro) or substituents (e.g., methyl, nitro). Test in vitro against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using IC₅₀ assays. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity at active sites .

Q. What advanced techniques assess environmental persistence and degradation pathways?

- Methodological Answer : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (3–10). Analyze products via LC-QTOF-MS to identify intermediates (e.g., dehalogenated acetic acid derivatives). Use EPI Suite to predict biodegradation half-lives and ECOSAR for aquatic toxicity profiling .

Q. How can computational modeling predict metabolic stability in preclinical studies?

- Methodological Answer : Apply CYP450 metabolism simulations (e.g., StarDrop’s P450 Module) to identify vulnerable sites (e.g., ester hydrolysis). Validate with microsomal stability assays (rat liver microsomes, NADPH cofactor) and correlate with computed LogP (e.g., ~2.8 for optimal membrane permeability) .